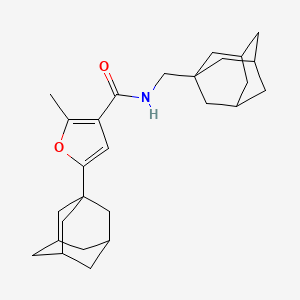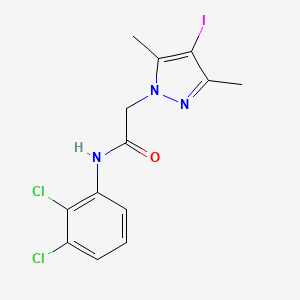![molecular formula C19H17FN4O4 B11486844 3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486844.png)
3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-フルオロフェニル)-N-(2-{[(2-メトキシフェニル)カルボニル]アミノ}エチル)-1,2,4-オキサジアゾール-5-カルボキサミドは、オキサジアゾール類に属する合成有機化合物です。オキサジアゾール類は、5員環に酸素原子と窒素原子を2つ含む複素環式化合物です。
2. 製法
合成ルートと反応条件
3-(4-フルオロフェニル)-N-(2-{[(2-メトキシフェニル)カルボニル]アミノ}エチル)-1,2,4-オキサジアゾール-5-カルボキサミドの合成は、通常、複数のステップで構成されます。
オキサジアゾール環の形成: オキサジアゾール環は、ヒドラジドやカルボン酸などの適切な前駆体を脱水条件下で環化させることで合成できます。
フルオロフェニル基の導入: 4-フルオロフェニル基は、求核置換反応によって導入されます。
アミド化反応: 最終ステップは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt(1-ヒドロキシベンゾトリアゾール)などのカップリング試薬を用いるなど、適切な条件下で、オキサジアゾール環を2-{[(2-メトキシフェニル)カルボニル]アミノ}エチルアミンでアミド化することです。
工業的製法
この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成ルートを最適化する必要があるでしょう。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、工業的需要を満たすためのプロセススケールアップなどが含まれる可能性があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にメトキシフェニル基で酸化反応を受ける可能性があり、キノン類を生成します。
還元: 還元反応はオキサジアゾール環を標的にすることができ、環が開裂してアミンやその他の誘導体になる可能性があります。
置換: フルオロフェニル基は求電子置換反応に関与することができ、さらなる官能基化が可能になります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)や触媒の存在下での水素ガス(H₂)などの還元剤を使用できます。
置換: 求電子置換反応は、硫酸(H₂SO₄)や硝酸(HNO₃)などの試薬によって促進されます。
主な生成物
酸化: キノン類およびその他の酸化誘導体。
還元: アミンおよびこの化合物のその他の還元形。
置換: 使用された求電子剤に応じて、さまざまな置換誘導体。
4. 科学研究における用途
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい化学反応と経路の探求を可能にします。
生物学
生物学的に、この化合物は酵素阻害剤としての可能性について研究されています。特定の生物学的標的に結合する能力は、創薬の候補として役立ちます。
医学
医学では、3-(4-フルオロフェニル)-N-(2-{[(2-メトキシフェニル)カルボニル]アミノ}エチル)-1,2,4-オキサジアゾール-5-カルボキサミドは、特に癌や炎症性疾患の治療における潜在的な治療効果について調査されています。
工業
工業的には、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, 4-fluorobenzohydrazide can be reacted with ethyl oxalate to form the oxadiazole ring.
Amidation Reaction: The oxadiazole intermediate is then subjected to an amidation reaction with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Formylation: The final step involves the formylation of the amine group on the ethyl chain using formic acid or a formylating reagent like formamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
N-(2-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(2-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。フルオロフェニル基は結合親和性を高め、オキサジアゾール環は安定性と反応性に寄与します。この化合物は、活性部位に結合することで酵素活性を阻害し、基質へのアクセスとそれに続く反応を阻害することができます。
6. 類似化合物の比較
類似化合物
- 3-(4-クロロフェニル)-N-(2-{[(2-メトキシフェニル)カルボニル]アミノ}エチル)-1,2,4-オキサジアゾール-5-カルボキサミド
- 3-(4-ブロモフェニル)-N-(2-{[(2-メトキシフェニル)カルボニル]アミノ}エチル)-1,2,4-オキサジアゾール-5-カルボキサミド
- 3-(4-メチルフェニル)-N-(2-{[(2-メトキシフェニル)カルボニル]アミノ}エチル)-1,2,4-オキサジアゾール-5-カルボキサミド
独自性
3-(4-フルオロフェニル)-N-(2-{[(2-メトキシフェニル)カルボニル]アミノ}エチル)-1,2,4-オキサジアゾール-5-カルボキサミドにおけるフルオロフェニル基の存在は、脂溶性の上昇や生物学的標的への結合親和性の向上など、独自の特性を付与します。これは、フェニル環に異なる置換基を持つ類似体とは異なります。
類似化合物との比較
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the fluorophenyl group but has a thiazole ring instead of an oxadiazole ring.
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound also contains a fluorophenyl group but features a dioxaborolane ring.
Uniqueness
N-(2-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)-2-methoxybenzamide is unique due to its combination of an oxadiazole ring and a methoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C19H17FN4O4 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-N-[2-[(2-methoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O4/c1-27-15-5-3-2-4-14(15)17(25)21-10-11-22-18(26)19-23-16(24-28-19)12-6-8-13(20)9-7-12/h2-9H,10-11H2,1H3,(H,21,25)(H,22,26) |
InChIキー |
KPMKXNWBXIDZGY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B11486770.png)
![6-butyl-8-(3,4-dimethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486771.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]benzamide](/img/structure/B11486782.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11486786.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486792.png)
![1-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B11486795.png)
![Methyl 7-(2-methoxyphenyl)-6-[(3-methoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11486813.png)
![4-(5-oxopyrrolidin-3-yl)-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B11486815.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11486830.png)
![3-(5-bromofuran-2-yl)-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486840.png)
![methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate](/img/structure/B11486843.png)
![2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-benzimidazole](/img/structure/B11486845.png)
